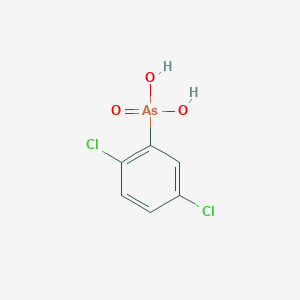
(2,5-dichlorophenyl)arsonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dichlorophenyl)arsonic acid is an organoarsenic compound characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring
准备方法
The synthesis of benzenearsonic acid, 2,5-dichloro- typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
(2,5-dichlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to an arsine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemical Characteristics and Synthesis
(2,5-Dichlorophenyl)arsonic acid is characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring. The synthesis typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a catalyst such as acetic acid at elevated temperatures. This method ensures consistent product quality and yield.
Chemistry
- Precursor in Synthesis : It serves as a precursor in the synthesis of more complex organoarsenic compounds. The ability to undergo various chemical reactions, such as oxidation and electrophilic aromatic substitution, makes it valuable in research settings.
Biology
- Antimicrobial Properties : Studies have indicated potential antimicrobial activity against various bacterial strains. The compound's interaction with cellular components can disrupt metabolic pathways, making it a subject of interest for developing new antimicrobial agents.
- Anticancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties. Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation and its mechanism of action at the molecular level.
Medicine
- Therapeutic Development : There is ongoing research into the use of this compound in developing new therapeutic agents. Its biological activity warrants further investigation into its potential applications in treating various diseases.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with unique properties. Its role in material science is particularly noteworthy, as it can be incorporated into formulations requiring specific chemical characteristics.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential candidate for developing new antibiotics.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis in various cancer types, suggesting its potential as an anticancer agent.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Precursor for organoarsenic compounds | Enables synthesis of complex structures |
| Biology | Antimicrobial and anticancer research | Exhibits significant biological activity |
| Medicine | Therapeutic agent development | Potential for treating various diseases |
| Industry | Production of specialty chemicals | Unique chemical properties for formulations |
作用机制
The mechanism of action of benzenearsonic acid, 2,5-dichloro- involves its interaction with cellular components, leading to the disruption of metabolic pathways. The arsonic acid group can interact with thiol groups in proteins, inhibiting their function. This interaction can affect various molecular targets and pathways, including those involved in cell growth and proliferation.
相似化合物的比较
(2,5-dichlorophenyl)arsonic acid can be compared with other similar compounds, such as:
2,4-Dichlorobenzoic acid: Similar in structure but lacks the arsonic acid group.
2,5-Dichlorobenzene: Lacks both the arsonic acid group and the carboxylic acid group.
2,5-Dichlorophenol: Contains hydroxyl groups instead of the arsonic acid group. The uniqueness of benzenearsonic acid, 2,5-dichloro- lies in its combination of chlorine and arsonic acid groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
15075-46-4 |
|---|---|
分子式 |
C6H5AsCl2O3 |
分子量 |
270.93 g/mol |
IUPAC 名称 |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
InChI 键 |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Key on ui other cas no. |
15075-46-4 |
同义词 |
2,5-Dichlorophenylarsonic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















